Comparative HDAC Isoform Inhibition Profile: Apicidin vs. Trichostatin A and SAHA
Apicidin exhibits a distinct inhibition profile across HDAC isoforms compared to the widely used hydroxamic acid-based inhibitors Trichostatin A (TSA) and SAHA (Vorinostat). Apicidin demonstrates potent nanomolar inhibition of Class I HDACs (HDAC1, 2, 3) with IC50 values of <2 nM, but shows markedly reduced activity against Class IIa (HDAC5) and Class IIb (HDAC6) with IC50 values >25,000 nM [1]. This contrasts sharply with TSA, which inhibits HDAC6 with an IC50 of 2 nM, representing a >12,500-fold difference in selectivity for HDAC6 [1]. Similarly, SAHA inhibits HDAC6 with an IC50 of 3.2 nM, while Apicidin's IC50 for HDAC6 is >25,000 nM [1].
| Evidence Dimension | HDAC isoform inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1: <2 nM; HDAC2: <2 nM; HDAC3: <2 nM; HDAC8: 98 nM; HDAC5: >25,000 nM; HDAC6: >25,000 nM |
| Comparator Or Baseline | Trichostatin A (TSA): HDAC1: 0.4 nM; HDAC2: 1.3 nM; HDAC3: 1.0 nM; HDAC8: 90 nM; HDAC5: 520 nM; HDAC6: 2 nM. SAHA: HDAC1: 2.6 nM; HDAC2: 3.2 nM; HDAC3: 10 nM; HDAC8: 960 nM; HDAC5: 7,200 nM; HDAC6: 3.2 nM |
| Quantified Difference | Apicidin is >12,500-fold less potent against HDAC6 compared to TSA (IC50 >25,000 nM vs. 2 nM); >7,800-fold less potent against HDAC6 compared to SAHA (IC50 >25,000 nM vs. 3.2 nM) |
| Conditions | Recombinant human HDAC enzyme assays |
Why This Matters
This distinct isoform selectivity profile dictates that Apicidin will produce a different biological outcome compared to TSA or SAHA in experiments where HDAC6 activity is critical, making it the appropriate choice for studies specifically focused on Class I HDAC inhibition.
- [1] Nature Communications. Table 2: IC50 value (nM) of compounds towards specific HDACs tested in this study. (2011). View Source
